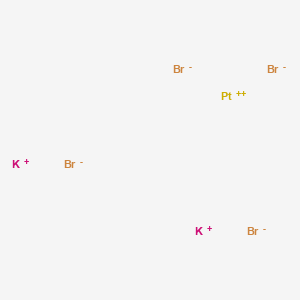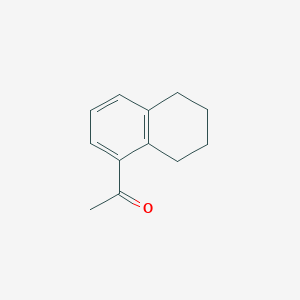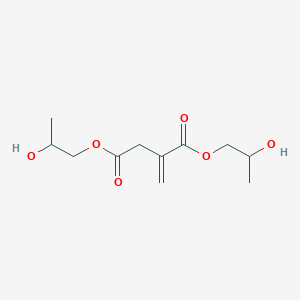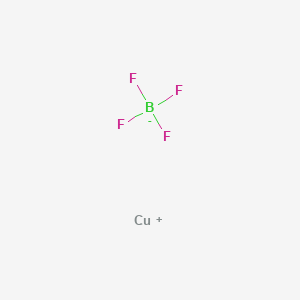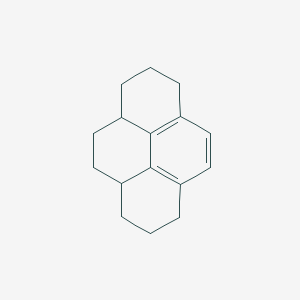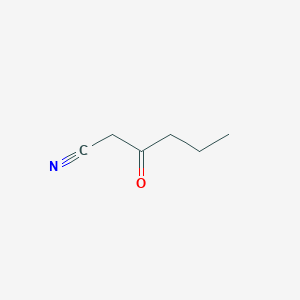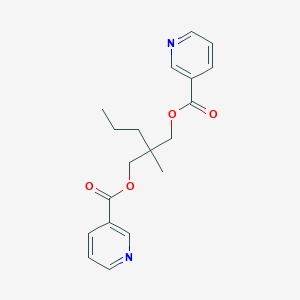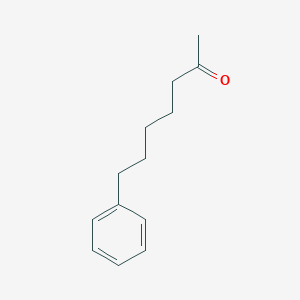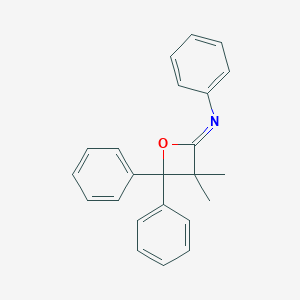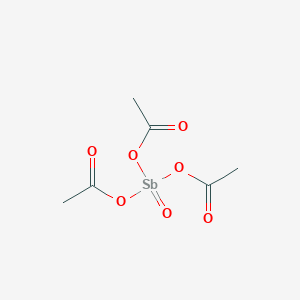
Antimonic acid triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimonic acid triacetate is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and organic solvents. Antimonic acid triacetate has been used in a variety of applications, including as a catalyst in organic synthesis, as a reagent in analytical chemistry, and as a precursor for the synthesis of other antimony compounds.
Mécanisme D'action
The mechanism of action of antimonic acid triacetate is not well understood. However, it is believed that it acts as a Lewis acid catalyst, facilitating the formation of reactive intermediates in organic synthesis reactions. In addition, antimonic acid triacetate may act as a chelating agent, binding to metal ions and facilitating their removal from solution.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of antimonic acid triacetate. However, it is known to be toxic and should be handled with care. It has been reported to cause skin irritation and respiratory distress in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Antimonic acid triacetate has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also stable under normal laboratory conditions and can be stored for extended periods of time. However, it is toxic and should be handled with care. In addition, its mechanism of action is not well understood, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on antimonic acid triacetate. One area of interest is the development of new synthetic methods for the compound. Another area of interest is the investigation of its mechanism of action in organic synthesis reactions. Additionally, there is potential for the use of antimonic acid triacetate in the development of new antimony-based materials, such as semiconductors and catalysts. Finally, further research is needed to fully understand the toxicological effects of antimonic acid triacetate and to develop appropriate safety protocols for its use in laboratory experiments.
In conclusion, antimonic acid triacetate is a useful and versatile compound that has been widely used in scientific research. Its synthesis method is relatively straightforward, and it has been used in a variety of applications, including as a catalyst in organic synthesis and as a reagent in analytical chemistry. Further research is needed to fully understand its mechanism of action and toxicological effects, as well as to develop new synthetic methods and applications for the compound.
Méthodes De Synthèse
Antimonic acid triacetate can be synthesized by reacting antimony trioxide with acetic anhydride in the presence of a catalyst. The reaction proceeds via the formation of acetyl antimonate, which is then hydrolyzed to form antimonic acid triacetate. The synthesis of antimonic acid triacetate is relatively straightforward and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
Antimonic acid triacetate has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis reactions, such as the synthesis of lactones, lactams, and cyclic ethers. It has also been used as a reagent in analytical chemistry, specifically in the determination of trace amounts of lead in environmental samples. In addition, antimonic acid triacetate has been used as a precursor for the synthesis of other antimony compounds, such as antimony oxide nanoparticles.
Propriétés
Numéro CAS |
12737-02-9 |
|---|---|
Nom du produit |
Antimonic acid triacetate |
Formule moléculaire |
C6H9O7Sb |
Poids moléculaire |
314.89 g/mol |
Nom IUPAC |
diacetyloxystiboryl acetate |
InChI |
InChI=1S/3C2H4O2.O.Sb/c3*1-2(3)4;;/h3*1H3,(H,3,4);;/q;;;;+3/p-3 |
Clé InChI |
BZFJBDDWMPLHOA-UHFFFAOYSA-K |
SMILES |
CC(=O)O[Sb](=O)(OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)O[Sb](=O)(OC(=O)C)OC(=O)C |
Autres numéros CAS |
12737-02-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



